

Application Notes and Protocols: CTP-543 (Deuruxolitinib) for Alopecia Areata

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Compound of Interest				
Compound Name:	YM-543			
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These application notes provide a detailed overview of the clinical trial protocol for CTP-543 (deuruxolitinib), an oral Janus kinase (JAK) 1 and JAK2 inhibitor investigated for the treatment of moderate to severe alopecia areata. The information is targeted towards researchers, scientists, and drug development professionals.

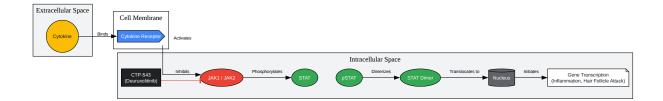
Introduction

Alopecia areata is an autoimmune disease characterized by the immune system attacking hair follicles, leading to non-scarring hair loss[1]. CTP-543, also known as deuruxolitinib, is an oral, selective inhibitor of JAK1 and JAK2, which are key enzymes in the signaling pathway that mediates the inflammatory response in alopecia areata[2][3]. By inhibiting JAK1 and JAK2, CTP-543 is believed to interrupt the cytokine signaling that leads to the autoimmune attack on hair follicles[3]. Clinical development of CTP-543 has progressed through Phase 1, 2, and 3 trials to evaluate its safety and efficacy[3][4][5].

Signaling Pathway and Mechanism of Action

Alopecia areata is understood to be a T-cell mediated autoimmune disease[1]. Cytokines, particularly those that signal through the JAK-STAT pathway, play a crucial role in the pathogenesis of the disease. CTP-543, by inhibiting JAK1 and JAK2, blocks the signaling of several key cytokines implicated in alopecia areata, thereby reducing the inflammatory response and allowing for hair regrowth.





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JAK-STAT signaling in alopecia areata and CTP-543's inhibitory action.

Phase 3 Clinical Trial Protocol: THRIVE-AA Program

The efficacy and safety of CTP-543 were evaluated in two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials: THRIVE-AA1 (NCT04518995) and THRIVE-AA2 (NCT04797650)[5][6][7].

Study Objectives

The primary objective of the THRIVE-AA trials was to assess the efficacy of CTP-543 in achieving hair regrowth in adult patients with moderate to severe alopecia areata after 24 weeks of treatment[8]. Secondary objectives included evaluating the safety and tolerability of CTP-543[8].

Patient Population and Baseline Characteristics

The trials enrolled adults aged 18 to 65 with a diagnosis of alopecia areata and at least 50% scalp hair loss, as measured by the Severity of Alopecia Tool (SALT) score[5][8][9]. The duration of the current hair loss episode was required to be between six months and ten years[8][10].



Table 1: Pooled Baseline Demographics and Characteristics for THRIVE-AA1 and THRIVE-AA2

Characteristic	Placebo (n=267)	CTP-543 8 mg twice daily (n=600)	CTP-543 12 mg twice daily (n=342)
Mean Age (years)	38.5	37.9	38.2
Female (%)	61.4	62.2	60.5
Mean SALT Score at Baseline	85.9	85.5	85.9
SALT Score ≥95% (Alopecia Totalis/Universalis) (%)	58.8	58.7	58.2
Mean Duration of Current AA Episode (years)	4.1	3.9	4.0

Data pooled from THRIVE-AA1 and THRIVE-AA2 trials as presented at the 2024 AAD Annual Meeting[11].

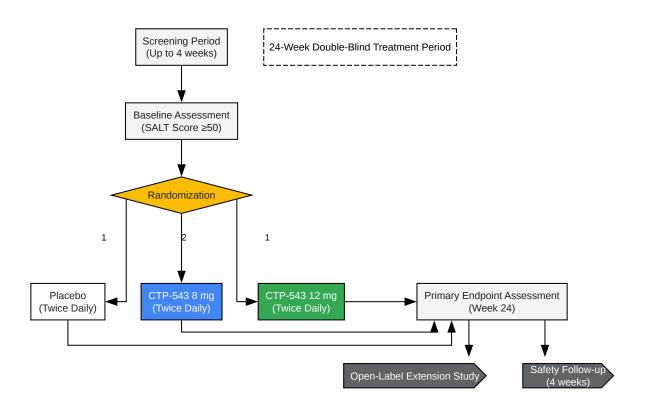
Trial Design and Treatment Arms

The THRIVE-AA trials were randomized, double-blind, placebo-controlled studies[5][7]. Patients were randomly assigned to one of three treatment arms for a 24-week period:

- CTP-543 8 mg administered orally twice daily[6][8]
- CTP-543 12 mg administered orally twice daily[6][8]
- Placebo administered orally twice daily[6][8]

Following the 24-week treatment period, patients had the option to enroll in an open-label extension study[8].





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Workflow of the THRIVE-AA Phase 3 clinical trials.

Experimental Protocols Primary Efficacy Endpoint Assessment: Severity of Alopecia Tool (SALT) Score

The primary efficacy endpoint in the THRIVE-AA trials was the proportion of patients achieving a SALT score of 20 or less at week 24[5][7][12]. A SALT score of 20 or less indicates that 80% or more of the scalp has hair coverage[13].

Protocol for SALT Score Assessment:

• Scalp Division: The scalp is conceptually divided into four regions: the vertex (40% of total scalp area), the posterior (24%), the right side (18%), and the left side (18%)[14].



- Hair Loss Estimation: Within each of the four regions, the percentage of hair loss is visually assessed by a trained clinician.
- Weighted Calculation: The percentage of hair loss in each region is multiplied by the corresponding percentage of the total scalp area for that region[14].
- Total SALT Score: The values from the four regions are summed to obtain the total SALT score, which represents the overall percentage of scalp hair loss[14]. For example, a patient with 100% hair loss on the entire scalp would have a SALT score of 100[15].

Clinical Trial Results Efficacy

Both the 8 mg and 12 mg twice-daily doses of CTP-543 demonstrated statistically significant improvements in scalp hair regrowth compared to placebo at 24 weeks[7][16].

Table 2: Primary and Key Secondary Efficacy Endpoints at Week 24 (THRIVE-AA1)

Endpoint	Placebo (n=126)	CTP-543 8 mg twice daily (n=301)	CTP-543 12 mg twice daily (n=279)
Primary Endpoint			
Patients with SALT Score ≤20 (%)	0.8	29.6	41.5
Secondary Endpoint			
Patients with SALT Score ≤10 (%)	0	21	35
Patients "Satisfied" or "Very Satisfied" on Hair Satisfaction PRO (%)	4.7	42.1	53.0

Data from the THRIVE-AA1 trial[5][7].

Table 3: Primary and Key Secondary Efficacy Endpoints at Week 24 (THRIVE-AA2)



Endpoint	Placebo (n=132)	CTP-543 8 mg twice daily (n=257)	CTP-543 12 mg twice daily (n=128)
Primary Endpoint			
Patients with SALT Score ≤20 (%)	0.8	33.0	38.3
Secondary Endpoint			
Patients with SALT Score ≤10 (%)	0	21	35

Data from the THRIVE-AA2 trial[12][17].

Safety and Tolerability

The safety profile of deuruxolitinib in the THRIVE-AA trials was consistent with previous studies[12][16]. The most commonly reported adverse events (≥5% in any group) included COVID-19 infection, nasopharyngitis, increased blood creatine kinase levels, acne, and headache[12][18]. Serious adverse events were infrequent[12].

Conclusion

The Phase 3 THRIVE-AA clinical trial program demonstrated that CTP-543 (deuruxolitinib) at doses of 8 mg and 12 mg twice daily was effective in promoting significant scalp hair regrowth in adults with moderate to severe alopecia areata, with a generally well-tolerated safety profile[2][7]. These findings support the potential of CTP-543 as a therapeutic option for this patient population. Further long-term studies are necessary to continue to evaluate the durability of response and long-term safety[7][19].

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Methodological & Application





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